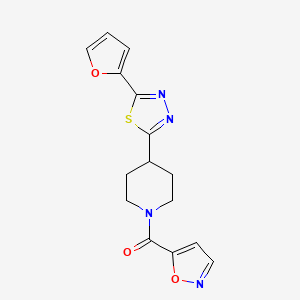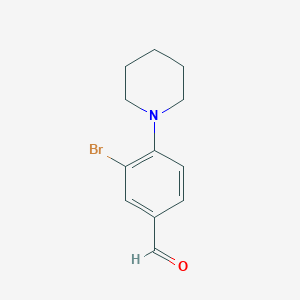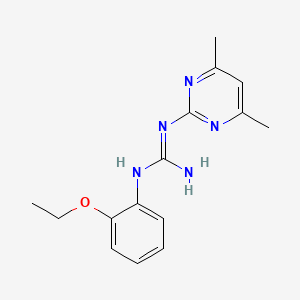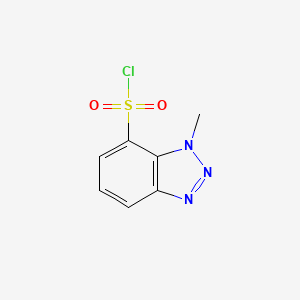![molecular formula C19H21N5O B2905993 (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-(dimethylamino)benzylidene)propanehydrazide CAS No. 518018-63-8](/img/structure/B2905993.png)
(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-(dimethylamino)benzylidene)propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-(dimethylamino)benzylidene)propanehydrazide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. The unique structure of this compound, which includes a benzimidazole ring and a dimethylamino benzylidene group, contributes to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-(dimethylamino)benzylidene)propanehydrazide typically involves a multi-step process:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Hydrazide Formation: The benzimidazole derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Schiff Base Formation: The final step involves the condensation of the hydrazide with 4-(dimethylamino)benzaldehyde under reflux conditions to form the Schiff base, (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-(dimethylamino)benzylidene)propanehydrazide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-(dimethylamino)benzylidene)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the Schiff base to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.
Substitution: Various nucleophiles, such as halides or amines, in the presence of catalysts or under reflux conditions.
Major Products
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Corresponding amines.
Substitution: Substituted benzimidazole derivatives.
Applications De Recherche Scientifique
(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-(dimethylamino)benzylidene)propanehydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-(dimethylamino)benzylidene)propanehydrazide involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-methoxybenzylidene)propanehydrazide: Similar structure but with a methoxy group instead of a dimethylamino group.
(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-chlorobenzylidene)propanehydrazide: Similar structure but with a chloro group instead of a dimethylamino group.
Uniqueness
(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-(dimethylamino)benzylidene)propanehydrazide is unique due to the presence of the dimethylamino group, which can enhance its solubility and interaction with biological targets. This structural feature may contribute to its higher potency and selectivity as an anticancer agent compared to similar compounds .
Propriétés
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-23(2)16-9-7-15(8-10-16)13-21-22-19(25)11-12-24-14-20-17-5-3-4-6-18(17)24/h3-10,13-14H,11-12H2,1-2H3,(H,22,25)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISXBNXLCVGCAJ-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CCN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CCN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chlorophenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide](/img/structure/B2905913.png)
![3-fluoro-4-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2905915.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)indolizine-2-carboxamide](/img/structure/B2905916.png)
![3-benzyl-2-((3-bromobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2905917.png)

![2-(2-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2905923.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2905924.png)
![methyl 4-({[1-(thiolan-3-yl)piperidin-4-yl]methyl}carbamoyl)benzoate](/img/structure/B2905925.png)





